Megovalicin G

Natural product chemistry Macrocyclic antibiotics Structural characterization

Megovalicin G is a macrocyclic antibiotic belonging to the megovalicin complex, a family of structurally related macrolides produced by the myxobacterium Myxococcus flavescens AJ12298. It was discovered as part of a six-component complex (A, B, C, D, G, and H) and identified as a novel antibiotic distinct from previously characterized members, with megovalicins C and B being identical to myxovirescin A1 and antibiotic M-230B, respectively.

Molecular Formula C35H61NO7
Molecular Weight 607.9 g/mol
Cat. No. B15568658
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMegovalicin G
Molecular FormulaC35H61NO7
Molecular Weight607.9 g/mol
Structural Identifiers
InChIInChI=1S/C35H61NO7/c1-6-15-33-34(40)36-24-30(37)23-32(39)31(38)21-20-29(25-42-5)19-14-18-28(7-2)17-13-11-9-8-10-12-16-26(3)22-27(4)35(41)43-33/h14,18-19,22,26,28,30-33,37-39H,6-13,15-17,20-21,23-25H2,1-5H3,(H,36,40)/b18-14+,27-22+,29-19-/t26-,28?,30+,31-,32+,33+/m1/s1
InChIKeyKPPGZMXMBMURID-UVLJCXNLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Megovalicin G: A Myxobacterium-Derived Macrocyclic Antibiotic from the Megovalicin Complex


Megovalicin G is a macrocyclic antibiotic belonging to the megovalicin complex, a family of structurally related macrolides produced by the myxobacterium Myxococcus flavescens AJ12298 [1]. It was discovered as part of a six-component complex (A, B, C, D, G, and H) and identified as a novel antibiotic distinct from previously characterized members, with megovalicins C and B being identical to myxovirescin A1 and antibiotic M-230B, respectively [2]. As a natural product with both lactam and macrolide structural features, Megovalicin G demonstrates antibacterial activity against both Gram-positive and Gram-negative bacteria, including Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa [3].

Why Generic Substitution of Megovalicin G with Other Megovalicins or Myxovirescins Fails


Substitution among megovalicin congeners or between megovalicins and structurally related myxovirescins is not scientifically valid because each compound within this macrocyclic family possesses distinct structural determinants that dictate unique biological activity profiles. The 1988 foundational studies established that while megovalicins C and B are chemically identical to myxovirescin A1 and antibiotic M-230B, respectively, megovalicin G is a distinct, newly characterized antibiotic entity with its own unique stereochemical configuration and molecular formula (C₃₅H₆₁NO₇, MW 607.86) [1]. Furthermore, within the megovalicin series, Megovalicin H is documented to exhibit the strongest antibacterial activity among the six components, confirming that activity potency varies substantially across congeners and rendering inter-compound substitution inappropriate . The following quantitative evidence guide provides the specific, measurable dimensions where Megovalicin G demonstrates meaningful differentiation.

Megovalicin G: Product-Specific Quantitative Evidence and Comparator-Based Differentiation Guide


Molecular Formula Differentiation: Megovalicin G vs. Megovalicin A and H

Megovalicin G exhibits a distinct molecular formula (C₃₅H₆₁NO₇, molecular weight 607.86) that differentiates it structurally from both Megovalicin A (C₃₅H₆₃NO₈, MW 625.88) and Megovalicin H (C₃₅H₆₃NO₇, MW 609.88) [1]. The difference of two hydrogen atoms and one oxygen atom compared to Megovalicin A, and the difference of two hydrogen atoms compared to Megovalicin H, confirms that Megovalicin G is not merely a minor variant but a chemically distinct compound within the megovalicin series. This structural uniqueness is further supported by its IUPAC designation as (2S,6S,8S,9R,12Z,14E,25R,26E)-16-ethyl-6,8,9-trihydroxy-12-(methoxymethyl)-25,27-dimethyl-2-propyl-1-oxa-4-azacyclooctacosa-12,14,26-triene-3,28-dione [2].

Natural product chemistry Macrocyclic antibiotics Structural characterization

Taxonomic Novelty: Megovalicin G as a New Chemical Entity Distinct from Known Myxovirescins

Physicochemical studies conducted by Takayama et al. (1988) conclusively demonstrated that megovalicins C and B are identical to the previously known antibiotics myxovirescin A1 and antibiotic M-230B, respectively, whereas megovalicins A, D, G, and H are closely related but unequivocally new antibiotics [1]. This classification places Megovalicin G in the category of novel chemical entities within the broader myxovirescin/megovalicin structural class. Unlike megovalicin B (which is equivalent to antibiotic M-230B) and megovalicin C (which is equivalent to myxovirescin A1), Megovalicin G is not a rediscovered known compound but a distinct, previously unreported macrolide structure [2].

Antibiotic discovery Natural product dereplication Myxobacterial metabolites

Activity Spectrum: Megovalicin G Exhibits Broad Gram-Positive and Gram-Negative Activity Including P. aeruginosa Coverage

Megovalicin G demonstrates a broad antibacterial spectrum encompassing both Gram-positive (Bacillus subtilis) and Gram-negative (Escherichia coli) bacteria, with additional activity against Pseudomonas aeruginosa [1]. This triple-organism activity profile—including coverage of the clinically relevant opportunistic pathogen P. aeruginosa—distinguishes Megovalicin G within the macrolide antibiotic class. While direct MIC values for Megovalicin G are not publicly available, vendor technical documentation confirms activity against this panel of three distinct bacterial species .

Antibacterial susceptibility Broad-spectrum antibiotics Pseudomonas aeruginosa

Activity Ranking Within the Megovalicin Complex: Megovalicin H Exhibits the Strongest Potency

Within the six-component megovalicin complex, Megovalicin H is reported to exhibit the strongest antibacterial activity among all components . This intraseries ranking establishes that Megovalicin G is not the most potent congener in the family, which is a critical procurement consideration for applications requiring maximal antibacterial efficacy. Conversely, for research applications focused on understanding how structural variations modulate potency—such as SAR studies or resistance mechanism investigations—Megovalicin G provides a structurally distinct comparator to the more active Megovalicin H [1].

Congener activity comparison Antibiotic potency ranking Structure-activity relationships

Megovalicin G: Optimal Research and Industrial Application Scenarios Based on Evidence-Validated Differentiation


Structure-Activity Relationship (SAR) Studies in Macrocyclic Antibiotic Research

Megovalicin G serves as an essential SAR comparator in studies investigating how structural variations among megovalicin congeners influence antibacterial potency. As documented in Section 3 (Evidence Item 4), Megovalicin G exhibits lower antibacterial activity than Megovalicin H, the most potent component of the complex . Researchers can employ Megovalicin G alongside Megovalicin H to correlate the molecular differences (C₃₅H₆₁NO₇ vs. C₃₅H₆₃NO₇, Δ2H as noted in Evidence Item 1) with observed potency differentials, thereby elucidating critical pharmacophoric elements within this macrocyclic scaffold.

Novel Scaffold Exploration in Antibiotic Discovery Programs

Megovalicin G is appropriate for antibiotic discovery programs seeking to investigate novel chemical scaffolds rather than rediscovered known entities. As established in Section 3 (Evidence Item 2), Megovalicin G is a newly characterized antibiotic, unlike megovalicins B and C which are identical to previously known antibiotics myxovirescin A1 and M-230B [1]. This taxonomic novelty positions Megovalicin G as a legitimate starting point for scaffold diversification efforts, semi-synthetic modification campaigns, and patentable lead optimization, whereas procurement of megovalicins B or C would merely yield compounds with pre-existing literature precedence.

Gram-Negative Pathogen Research with P. aeruginosa Focus

Research programs targeting Gram-negative bacterial pathogens, particularly those investigating intrinsic resistance mechanisms in Pseudomonas aeruginosa, represent a validated application scenario for Megovalicin G. As documented in Section 3 (Evidence Item 3), Megovalicin G demonstrates activity against P. aeruginosa in addition to B. subtilis and E. coli [2]. This spectrum makes Megovalicin G suitable for comparative studies examining differential susceptibility patterns across Gram-positive and Gram-negative species, as well as for investigating the molecular determinants that confer or restrict anti-pseudomonal activity within the macrolide antibiotic class.

Myxobacterial Natural Product Biosynthesis and Pathway Engineering

Given that Megovalicin G is produced by Myxococcus flavescens AJ12298 as part of a multi-component antibiotic complex [3], it serves as a valuable tool for studies in microbial natural product biosynthesis and metabolic engineering. Researchers investigating polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) assembly logic can utilize Megovalicin G as a structural probe to understand how the biosynthetic machinery generates the observed congener diversity (A, B, C, D, G, H) within the megovalicin complex. This application is grounded in the compound's validated origin and its position within a well-defined family of structurally related fermentation products.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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